![molecular formula C23H21NO2 B5671646 5-[(4-methoxyphenyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5671646.png)

5-[(4-methoxyphenyl)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of dibenzo[b,f]azepine derivatives often involves intricate steps to incorporate the desired functional groups onto the tricyclic framework. For example, a practical method towards novel antifungals demonstrated the four-step synthesis of dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, starting from commercially available intermediates, showcasing the complexity and creativity required in synthesizing these compounds (Yang et al., 2017). Furthermore, a palladium-catalyzed cascade reaction has been developed to afford 5-arylidene-7-aryl-5H-dibenzo[c,e]azepines, highlighting the diverse synthetic strategies employed to access this class of compounds (Yao et al., 2019).

Molecular Structure Analysis

The structural analysis of dibenzo[b,f]azepine derivatives reveals their conformational preferences and supramolecular assemblies, which are pivotal for their biological activities. For instance, five closely related 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines were studied for their molecular structures and differing supramolecular assemblies despite similar molecular conformations (Acosta et al., 2015).

Chemical Reactions and Properties

Dibenzo[b,f]azepine derivatives undergo various chemical reactions, reflecting their reactivity and functional group compatibility. The synthetic versatility is evidenced by reactions involving carbopalladation of nitrile and subsequent intramolecular cyclization (Yao et al., 2019). Additionally, reactions of azines have been explored for the preparation of pyrazolo-fused heterocyclic compounds, demonstrating the compound's utility in synthesizing diverse chemical structures (Schweizer et al., 1993).

Physical Properties Analysis

The physical properties of dibenzo[b,f]azepine derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in drug design and materials science. The crystal structure and spectral studies of 5-methyl-5H-dibenzo[b,f]azepine highlight the importance of these analyses in understanding the compound's behavior and potential uses (Shankar et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and interaction with biological targets, define the utility of dibenzo[b,f]azepine derivatives in chemical synthesis and therapeutic applications. The exploration of their reactivity patterns, such as in the synthesis of functionalized dihydroquinolines and quinolines, underscores their chemical versatility (Jalal et al., 2014).

properties

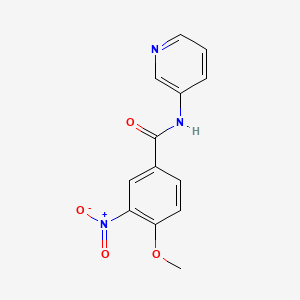

IUPAC Name |

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-26-20-14-10-17(11-15-20)16-23(25)24-21-8-4-2-6-18(21)12-13-19-7-3-5-9-22(19)24/h2-11,14-15H,12-13,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNKHXMZFKCUKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5671570.png)

![1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5671574.png)

![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5671602.png)

![2-(dimethylamino)-2-(2-fluorophenyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5671605.png)

![9-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5671624.png)

![N-{[5-(1-benzothien-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5671627.png)

![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5671634.png)

![8-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5671640.png)

![N-[2-(difluoromethoxy)phenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5671641.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5671653.png)

![N'-{(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5671668.png)